molecular formula C11H20N2O3 B2458471 1-(Boc-amino-acetyl)-pyrrolidine CAS No. 883554-96-9

1-(Boc-amino-acetyl)-pyrrolidine

Cat. No.: B2458471
CAS No.: 883554-96-9
M. Wt: 228.292
InChI Key: DZAHFKXYHADASJ-UHFFFAOYSA-N
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Description

1-(Boc-amino-acetyl)-pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a Boc-protected aminoacetyl group. The Boc group, or tert-butoxycarbonyl group, is commonly used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Boc-amino-acetyl)-pyrrolidine typically involves the following steps:

    Protection of the amine group: The amino group of aminoacetyl is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Formation of the pyrrolidine ring: The protected aminoacetyl is then reacted with pyrrolidine under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Boc-amino-acetyl)-pyrrolidine can undergo various chemical reactions, including:

    Deprotection: Removal of the Boc group under acidic conditions to yield the free amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents used.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid is commonly used to remove the Boc group.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

    Deprotection: Yields the free amine derivative.

    Substitution: Yields various substituted pyrrolidine derivatives.

    Oxidation and Reduction: Yields oxidized or reduced forms of the compound.

Scientific Research Applications

1-(Boc-amino-acetyl)-pyrrolidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of pharmaceuticals and other fine chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Boc-amino-acetyl)-piperidine
  • 1-(Boc-amino-acetyl)-morpholine
  • 1-(Boc-amino-acetyl)-pyridine

Uniqueness

1-(Boc-amino-acetyl)-pyrrolidine is unique due to its specific ring structure and the presence of the Boc-protected aminoacetyl group. This combination allows for selective reactions and interactions, making it valuable in various research and industrial applications.

Properties

IUPAC Name

tert-butyl N-(2-oxo-2-pyrrolidin-1-ylethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)12-8-9(14)13-6-4-5-7-13/h4-8H2,1-3H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZAHFKXYHADASJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)N1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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